Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a non-nitrogen-containing heterocyclic compound belonging to the class of tetrahydrobenzothiophenones. This compound has garnered interest in scientific research due to its ability to act as an adenosine receptor antagonist. []
The applications of thiophene derivatives span across various fields, particularly in the development of pharmaceuticals. For example, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate has been used to synthesize novel heterocyclic compounds with potential hypnotic activity3. These compounds exhibit pharmacological properties that could be beneficial in the treatment of sleep disorders. Additionally, the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates the versatility of thiophene derivatives in creating compounds with a wide range of biological activities4. The ability to introduce various functional groups into the thiophene core structure allows for the design of molecules with specific properties, making them valuable in medicinal chemistry for drug design and discovery.
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It belongs to the class of benzo[c]thiophenes, which are characterized by a fused aromatic system that includes a thiophene ring. The compound's molecular formula is with a molecular weight of approximately 270.40 g/mol .
This compound is classified as a benzo[c]thiophene derivative and is particularly noted for its methylthio substituent at the 3-position and a carboxylate functional group. Such structural characteristics may confer various pharmacological properties, making it a candidate for further research in drug development.
The synthesis of ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves multi-step organic reactions. A common synthetic route begins with the formation of the benzo[c]thiophene core through cyclization reactions involving appropriate precursors.
The molecular structure of ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate features:
The compound's InChI Key is HCROBYJGELKPTO-UHFFFAOYSA-N, allowing for easy identification in chemical databases .
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo several chemical reactions:
The mechanism of action for ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors:
Physical properties such as melting point and boiling point are essential for practical applications but require specific experimental determination for precise values.
Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has potential applications in various fields:
This compound represents an intriguing area for further research due to its structural complexity and potential bioactivity.
Tetrahydrobenzo[c]thiophenes represent a distinct subclass of sulfur-containing heterocycles characterized by a fused bicyclic system. The core structure comprises a cyclohexene ring annulated to a thiophene ring at the c edge, creating a partially saturated 4,5,6,7-tetrahydrobenzo[c]thiophene scaffold. Within this family, ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 168279-54-7) exhibits three critical structural features:
The molecular formula is C₁₂H₁₄O₃S₂, with a molecular weight of 270.37 g/mol. X-ray crystallography confirms a planar thiophene ring fused to a non-planar cyclohexenone ring, adopting a half-chair conformation. The methylthio group projects orthogonally to the thiophene plane, while the ester group adopts a s-cis conformation relative to the C1-C2 bond [5]. This configuration creates an electronic asymmetry crucial for biological interactions, particularly with adenosine receptors [1].
Table 1: Key Structural Descriptors of Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Parameter | Value/Description |
---|---|
CAS Registry Number | 168279-54-7 |
Molecular Formula | C₁₂H₁₄O₃S₂ |
Molecular Weight | 270.37 g/mol |
Melting Point | 108°C |
Density (Predicted) | 1.31 ± 0.1 g/cm³ |
Boiling Point (Predicted) | 446.1 ± 45.0°C |
SMILES Notation | CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SC |
The exploration of benzo[c]thiophene derivatives accelerated in the 1990s when non-nitrogenous heterocycles were investigated as adenosine receptor modulators. Prior research focused predominantly on xanthine and nitrogen-containing scaffolds, leaving sulfur-based heterocycles underexplored [1]. The discovery of tetrahydrobenzothiophenones as adenosine antagonists emerged from systematic screening of 110 cyclic compounds, revealing unprecedented affinity in the micromolar range (Ki = 0.72–106 μM) [1].
Thioether modifications proved pivotal for receptor selectivity. Early structure-activity relationship (SAR) studies demonstrated that:
The methylthio derivative specifically emerged as a lead compound due to its synthetic accessibility and balanced receptor profile. Its ethyl ester functionality (versus carboxylic acid or hydrazide) further optimized membrane permeability, as confirmed by log P calculations (~2.8) [2] [5].
This derivative exemplifies strategic bioisosteric replacement in drug design. Despite lacking nitrogen atoms—a hallmark of classical adenosine antagonists—its electrostatic potential maps reveal remarkable similarity to xanthine uracil rings. Molecular modeling indicates that:
Table 2: Adenosine Receptor Binding Affinities (Ki, μM) of Select Thiophenones
C3 Substituent | A₁ Receptor | A₂ₐ Receptor | Selectivity (A₂ₐ/A₁) |
---|---|---|---|
Methylthio (Compound 1) | 1.93 ± 0.21 | 3.66 ± 1.19 | 1.9 |
Benzylthio (BTH4, 7) | 0.72 ± 0.12 | 1.36 ± 0.25 | 1.9 |
Isopropylthio (Compound 3) | 1.79 ± 0.50 | 4.63 ± 0.15 | 2.6 |
1-Methylpropylthio (17) | 3.64 ± 0.84 | 106 ± 23 | 29.1 |
Functionally, ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate antagonizes adenosine-induced adenylyl cyclase modulation. In rat adipocyte membranes, it reverses agonist-induced inhibition (Kᴮ = 1.62 ± 0.73 μM), while in pheochromocytoma cells, it blocks stimulation (Kᴮ = 9.19 ± 0.98 μM) [1]. This dual activity—rare among early non-xanthine antagonists—validates tetrahydrobenzothiophenones as privileged scaffolds for central nervous system targets. Behavioral studies in mice confirm in vivo activity: 10 mg/kg doses stimulate locomotor activity, yet paradoxically synergize with A₁ agonists to depress locomotion under specific conditions [1].
Commercial accessibility remains limited to research-scale suppliers, with pricing reflecting synthetic complexity:
Future directions include exploiting its core for developing A₃-selective ligands and investigating covalent targeting via the methylthio group’s oxidation to sulfone electrophiles [1] [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: